3,5,5-Trimethylhexyl-3,5,5-trimethylhexanoat

Übersicht

Beschreibung

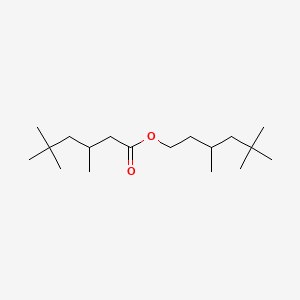

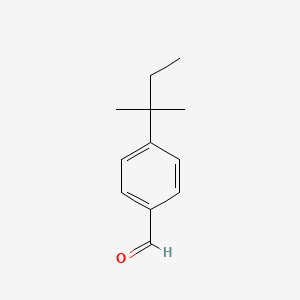

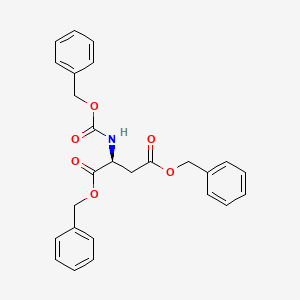

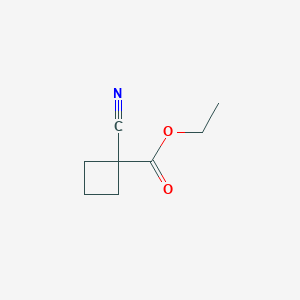

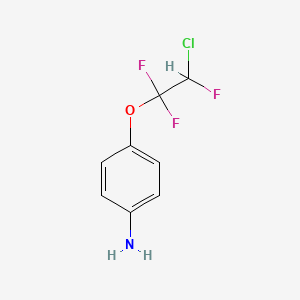

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is a chemical compound with the molecular formula C18H36O2 and a molecular weight of 284.48 g/mol. It is an ester formed from 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol

Wissenschaftliche Forschungsanwendungen

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate has several scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

Wirkmechanismus

Target of Action

The primary target of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is the skin. It is a low viscosity ester with a unique oil effect . It is widely used in various skincare products .

Mode of Action

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate: interacts with the skin by forming a hydrophobic film on the skin surface . This film prevents the natural evaporation of water, keeping the skin smooth and soft .

Biochemical Pathways

The exact biochemical pathways affected by 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate It is known that the compound’s ability to form a hydrophobic film on the skin surface can influence the skin’s natural moisture retention pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate As a topical agent, it is primarily absorbed through the skin where it exerts its effects .

Result of Action

The molecular and cellular effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate include the formation of a hydrophobic film on the skin surface, which prevents the natural evaporation of water . This results in smoother, softer skin with a fresh, non-greasy feel .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate . For instance, under strong acid or strong alkali conditions, it is prone to hydrolysis . Furthermore, it is a flammable liquid and can produce harmful combustion products such as carbon monoxide and carbon dioxide .

Biochemische Analyse

Biochemical Properties

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. The interaction between 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate and esterases results in the breakdown of the ester bond, leading to the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. These interactions are crucial for the compound’s metabolic processing and its subsequent effects on biological systems .

Cellular Effects

The effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involved in lipid metabolism. It can modulate the expression of genes related to lipid synthesis and degradation, thereby affecting cellular lipid homeostasis. Additionally, 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate exerts its effects through specific binding interactions with biomolecules. The compound can bind to lipid-binding proteins, facilitating its transport within cells. It also acts as an inhibitor of certain enzymes involved in lipid metabolism, thereby modulating their activity. These molecular interactions contribute to the compound’s ability to influence gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate can have sustained effects on cellular function, particularly in terms of lipid metabolism and gene expression. These effects are consistent with the compound’s role as a modulator of lipid homeostasis .

Dosage Effects in Animal Models

The effects of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and improve skin hydration. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage regulation when using 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate in experimental and therapeutic contexts .

Metabolic Pathways

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound is metabolized by esterases, resulting in the formation of 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. These metabolites can further participate in various biochemical reactions, including oxidation and conjugation, ultimately leading to their excretion from the body. The involvement of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate in these pathways underscores its role in maintaining lipid homeostasis .

Transport and Distribution

Within cells and tissues, 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is transported and distributed through interactions with lipid-binding proteins. These proteins facilitate the compound’s movement across cellular membranes and its accumulation in lipid-rich compartments. The distribution of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is influenced by its lipophilic nature, allowing it to integrate into cellular membranes and lipid droplets .

Subcellular Localization

The subcellular localization of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is primarily within lipid-rich compartments, such as lipid droplets and cellular membranes. This localization is facilitated by the compound’s lipophilic properties and its interactions with lipid-binding proteins. The presence of 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate in these compartments is crucial for its role in modulating lipid metabolism and maintaining cellular lipid homeostasis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate typically involves the esterification reaction between 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and heating systems. The process is optimized to achieve high yields and purity of the ester product. Continuous flow reactors and advanced separation techniques, such as distillation, are often employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or alkanes.

Substitution: Substitution reactions can result in the formation of esters, amides, or other derivatives.

Vergleich Mit ähnlichen Verbindungen

3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate is structurally similar to other esters such as branched-nonyl 3,5,5-trimethylhexanoate. its unique branched structure and specific functional groups contribute to its distinct properties and applications. Other similar compounds include various branched-chain fatty acid esters and their derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Eigenschaften

CAS-Nummer |

42131-25-9 |

|---|---|

Molekularformel |

C18H36O2 |

Molekulargewicht |

284.5 g/mol |

IUPAC-Name |

7-methyloctyl 7-methyloctanoate |

InChI |

InChI=1S/C18H36O2/c1-16(2)12-8-5-6-11-15-20-18(19)14-10-7-9-13-17(3)4/h16-17H,5-15H2,1-4H3 |

InChI-Schlüssel |

LHWUVOILCRBENG-UHFFFAOYSA-N |

SMILES |

CC(CCOC(=O)CC(C)CC(C)(C)C)CC(C)(C)C |

Kanonische SMILES |

CC(C)CCCCCCOC(=O)CCCCCC(C)C |

Key on ui other cas no. |

59219-71-5 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol](/img/structure/B1582587.png)

![5-Aminoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1582590.png)